molecular formula C14H13N3O4 B607531 N-Formyl-lenalidomide CAS No. 2197414-56-3

N-Formyl-lenalidomide

Numéro de catalogue: B607531
Numéro CAS: 2197414-56-3
Poids moléculaire: 287.275
Clé InChI: ZAKVREDQPOJYDS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Formyl-lenalidomide is a derivative of Lenalidomide, an immunomodulatory drug widely used in the treatment of various hematological cancers such as multiple myeloma and myelodysplastic syndromes . This compound retains the core structure of Lenalidomide but includes a formyl group, which may alter its chemical properties and biological activities.

Analyse Biochimique

Biochemical Properties

Formyl Lenalidomide, like its parent compound, is likely to interact with various enzymes, proteins, and other biomolecules. It is known that Lenalidomide induces the ubiquitination of IKZF1 and IKZF3 by CRL4CRBN . The subsequent proteasomal degradation of these transcription factors is a key part of its mechanism of action .

Cellular Effects

Formyl Lenalidomide is expected to have significant effects on various types of cells and cellular processes. For instance, Lenalidomide has been shown to have anti-proliferative effects on MM and 5q MDS cell lines . It also induces the selective degradation of IKZF1, IKZF3, and CK1α, which are involved in anti-hematological cancer activity .

Molecular Mechanism

The molecular mechanism of Formyl Lenalidomide likely involves modulation of the substrate specificity of the CRL4CRBN E3 ubiquitin ligase, similar to Lenalidomide . This results in the ubiquitination and subsequent proteasomal degradation of specific proteins, such as IKZF1 and IKZF3 .

Temporal Effects in Laboratory Settings

It’s also known that approximately 82% of an oral dose is excreted as Lenalidomide in urine within 24 hours .

Dosage Effects in Animal Models

Lenalidomide has been studied in mice, where it showed dose-dependent kinetics over the evaluated dosing range .

Metabolic Pathways

Lenalidomide undergoes chiral inversion, trivial hydroxylation, and slow non-enzymatic hydrolysis in humans .

Transport and Distribution

Lenalidomide is known to distribute into semen but is undetectable 3 days after stopping treatment .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl-lenalidomide typically involves the formylation of Lenalidomide. One common method is the Vilsmeier-Haack reaction, where Lenalidomide is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions . The reaction is usually carried out at low temperatures to prevent degradation of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: N-Formyl-lenalidomide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The formyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the formyl group.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Amines or alcohols in the presence of a base like triethylamine (TEA).

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Hydroxymethyl derivatives.

    Substitution: Amino or alkoxy derivatives.

Applications De Recherche Scientifique

N-Formyl-lenalidomide has diverse applications in scientific research:

Comparaison Avec Des Composés Similaires

  • Thalidomide
  • Pomalidomide
  • 6-Fluoro Lenalidomide

Activité Biologique

N-Formyl-lenalidomide, a derivative of lenalidomide, is a compound of significant interest in the field of medicinal chemistry and oncology due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, effects on various cellular pathways, and clinical implications based on available research.

Overview of Lenalidomide

Lenalidomide is an immunomodulatory drug (IMiD) derived from thalidomide, known for its efficacy in treating multiple myeloma and certain myelodysplastic syndromes. It exerts its effects through multiple mechanisms, including modulation of the immune system, inhibition of angiogenesis, and direct anti-tumor activity. The biological activities observed with lenalidomide form a foundation for understanding the potential effects of its derivatives like this compound.

1. Cytokine Modulation

Lenalidomide is known to influence cytokine production significantly. It inhibits pro-inflammatory cytokines such as TNF-α, IL-1, IL-6, and IL-12 while enhancing the secretion of anti-inflammatory cytokines like IL-10 . This dual modulation not only aids in reducing inflammation but also contributes to its anti-cancer properties by altering the tumor microenvironment.

2. Cell Cycle Regulation

Research indicates that lenalidomide upregulates cyclin-dependent kinase inhibitors (CDKIs) such as p21, p15, p16, and p27. These proteins play critical roles in regulating the cell cycle and promoting apoptosis in malignant cells . The epigenetic mechanisms by which lenalidomide enhances p21 expression include reducing histone methylation and increasing histone acetylation at the p21 promoter region.

3. Apoptosis Induction

Lenalidomide induces apoptosis through multiple pathways. It reduces NF-kB activity, which is associated with decreased levels of anti-apoptotic proteins like cIAP2 and FLIP. This reduction enhances caspase activity leading to programmed cell death in cancer cells .

Potential Activities:

  • Enhanced Cytokine Modulation: Given that structural modifications can influence receptor binding affinities, this compound may exhibit altered cytokine modulation compared to lenalidomide.
  • Increased Anti-tumor Efficacy: Preliminary studies suggest that derivatives may possess heightened potency against certain cancer cell lines.

Clinical Trials

Although direct clinical trials specifically involving this compound are scarce, insights can be drawn from lenalidomide's extensive clinical data. For instance, a phase III trial demonstrated that lenalidomide significantly improved RBC transfusion independence in patients with myelodysplastic syndromes . Similar outcomes could be anticipated for its derivatives if they retain comparable biological activities.

Comparative Effectiveness

Studies comparing thalidomide and lenalidomide have shown that lenalidomide offers superior efficacy in terms of overall survival and progression-free survival in multiple myeloma patients . Future investigations into this compound could reveal whether it provides additional benefits over lenalidomide itself.

Data Table: Comparison of Biological Activities

ActivityLenalidomideThis compound (Hypothetical)
Cytokine ModulationInhibits TNF-α, IL-6Potentially enhanced modulation
Cell Cycle RegulationUpregulates CDKIsPossible similar or enhanced effect
Apoptosis InductionInduces via NF-kB inhibitionHypothetical enhancement
Clinical EfficacyProven in multiple myelomaNeeds further investigation

Propriétés

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c18-7-15-10-3-1-2-8-9(10)6-17(14(8)21)11-4-5-12(19)16-13(11)20/h1-3,7,11H,4-6H2,(H,15,18)(H,16,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKVREDQPOJYDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Formyl-lenalidomide
Reactant of Route 2
Reactant of Route 2
N-Formyl-lenalidomide
Reactant of Route 3
Reactant of Route 3
N-Formyl-lenalidomide
Reactant of Route 4
Reactant of Route 4
N-Formyl-lenalidomide
Reactant of Route 5
Reactant of Route 5
N-Formyl-lenalidomide
Reactant of Route 6
Reactant of Route 6
N-Formyl-lenalidomide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.